Product packaging for Dedihydroxy N-Acetyl-dichloroganciclovir(Cat. No.:CAS No. 441349-84-4)

Dedihydroxy N-Acetyl-dichloroganciclovir

Cat. No.: B591165
CAS No.: 441349-84-4
M. Wt: 334.157
InChI Key: KGLPUKRKISTRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dedihydroxy N-Acetyl-dichloroganciclovir (CAS 441349-84-4) is a specialized chemical reagent with the molecular formula C₁₁H₁₃Cl₂N₅O₃ and a molecular weight of 334.16 . This compound serves as a key synthetic intermediate in the preparation of Ganciclovir, an essential antiviral medication used to treat infections caused by herpes family viruses and cytomegalovirus . Its primary research value lies in its role as a reactant in the synthesis of advanced Ganciclovir intermediates, making it a valuable building block for medicinal chemists and researchers developing antiviral agents . Ganciclovir and its derivatives function as antiviral agents by targeting viral DNA replication, and intermediates like this one are crucial for exploring and optimizing synthetic routes to such active pharmaceutical ingredients . Researchers utilize this compound in projects aimed at creating novel nucleoside analogues and probing structure-activity relationships to develop new therapeutic candidates . The product is provided as a powder with a typical purity of 98% and should be stored refrigerated or frozen, protected from air and light to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl2N5O3 B591165 Dedihydroxy N-Acetyl-dichloroganciclovir CAS No. 441349-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N5O3/c1-6(19)15-11-16-9-8(10(20)17-11)14-4-18(9)5-21-7(2-12)3-13/h4,7H,2-3,5H2,1H3,(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPUKRKISTRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441349-84-4
Record name N-(9-{[(1,3-Dichloro-2-propanyl)oxy]methyl}-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.267.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Development and Validation of High Sensitivity Analytical Techniques

The quantification of nucleoside analogs in complex biological matrices like cellular lysates and biochemical assays necessitates highly sensitive and specific analytical methods. A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development of such methods typically includes:

Sample Preparation: Techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction are employed to remove interfering substances from the cellular lysates.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is frequently used to separate the analyte of interest from other cellular components and potential metabolites.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detecting and quantifying the target compound. The use of multiple reaction monitoring (MRM) enhances the specificity of the assay.

Validation of these methods is performed according to regulatory guidelines and typically includes assessment of linearity, accuracy, precision, selectivity, and stability.

Metabolite Profiling

In cell culture supernatants and intracellular compartments, nucleoside analogs can undergo extensive metabolism. Metabolite profiling studies are crucial to understand the activation (e.g., phosphorylation) and degradation pathways of the parent compound. These studies often utilize high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, which can provide accurate mass measurements to aid in the identification of unknown metabolites.

Application of Isotopic Labeling Strategies

Isotopic labeling is a powerful tool for tracing the intracellular fate and metabolic pathways of a drug. Stable isotopes, such as ¹³C, ¹⁵N, or ²H, are incorporated into the structure of the compound of interest. By using mass spectrometry to track the isotopically labeled atoms, researchers can follow the conversion of the parent drug into its various metabolites within the cell. This approach provides definitive evidence for metabolic pathways and can help in quantifying the flux through these pathways.

Chromatographic and Mass Spectrometric Techniques for Quantitative Determination

The quantitative determination of the parent drug and its metabolites relies heavily on chromatographic and mass spectrometric techniques.

HPLC and UPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary separation techniques. The choice of column chemistry and mobile phase composition is optimized to achieve the best separation of the analytes.

Mass Spectrometry: As mentioned, tandem mass spectrometry (MS/MS) is the gold standard for quantification due to its high sensitivity and selectivity. For metabolite identification, HRMS is invaluable.

The table below summarizes the typical analytical techniques used for the analysis of nucleoside analogs.

Technique Application Advantages
LC-MS/MS Quantitative determination of the parent drug and known metabolites.High sensitivity, high selectivity, wide linear dynamic range.
HRMS (e.g., Q-TOF, Orbitrap) Metabolite profiling and identification of unknown metabolites.High mass accuracy, high resolution, structural elucidation capabilities.
Isotopic Labeling Tracing metabolic pathways and determining metabolic flux.Definitive evidence of metabolic conversions, allows for precise tracking.

In Vitro Biological Efficacy and Selectivity Profiling of Dedihydroxy N Acetyl Dichloroganciclovir

Evaluation of Antiviral Efficacy of Dedihydroxy N-Acetyl-dichloroganciclovir against Specific Viral Strains in Cell Culture Models

No data is available on the evaluation of the antiviral efficacy of this compound against any viral strains in cell culture models.

Assessment of Antiproliferative Activity of this compound in Diverse Cancer Cell Lines

There is no available information regarding the assessment of the antiproliferative activity of this compound in any cancer cell lines.

Determination of Cytotoxicity and Selectivity Indices of this compound in Cultured Mammalian Cells

No studies have been published that determine the cytotoxicity or selectivity indices of this compound in cultured mammalian cells.

Synergistic and Antagonistic Interactions of this compound with Other Biochemical Agents in Vitro

There are no records of in vitro studies investigating the synergistic or antagonistic interactions of this compound with other biochemical agents.

Impact of this compound on Host Cell Metabolism and Viability in Controlled Cell Culture Experiments

Information on the impact of this compound on host cell metabolism and viability in controlled cell culture experiments is not available in the current scientific literature.

Comprehensive Structure Activity Relationship Sar Studies and Molecular Design of Dedihydroxy N Acetyl Dichloroganciclovir Analogs

Correlating Specific Structural Modifications of Ganciclovir (B1264) Analogs with Modulated Biological Activity

The biological activity of ganciclovir analogs is highly dependent on their structural modifications. The primary mechanism of action for ganciclovir involves its phosphorylation to a triphosphate form, which then inhibits viral DNA polymerase. nih.gov Any structural change can impact this process.

For instance, modifications to the acyclic side chain, which mimics the sugar moiety of natural nucleosides, can significantly alter the affinity for both viral and cellular kinases. The introduction of bulky substituents or alterations in the chain length can lead to decreased phosphorylation and, consequently, reduced antiviral potency.

The heterocyclic base of ganciclovir is another critical area for modification. Changes to the purine (B94841) ring system can affect the molecule's recognition by viral enzymes and its ability to be incorporated into the growing DNA chain. mdpi.com

To systematically study these effects, a series of analogs would be synthesized, each with a single, specific modification. The biological activity of these analogs would then be evaluated in cell-based assays to determine the impact of each structural change. This data is often presented in tabular form to clearly illustrate the relationship between structure and activity.

Table 1: Hypothetical SAR Data for Ganciclovir Analogs

Compound Modification Antiviral Activity (IC50, µM) Cytotoxicity (CC50, µM) Selectivity Index (SI = CC50/IC50)
Ganciclovir Parent Compound 1.5 >100 >66.7
Analog A Dichloro substitution on the base 0.8 80 100
Analog B N-Acetyl group on the side chain 5.2 >100 >19.2

Note: This table is illustrative and based on general principles, not on experimental data for the specified compound.

Rational Design Principles for Enhancing the Potency and Selectivity of Ganciclovir Derivatives

Rational drug design for ganciclovir derivatives focuses on maximizing antiviral potency while minimizing toxicity to host cells. A key strategy is to exploit the differences between viral and cellular kinases. Modifications that enhance recognition and phosphorylation by the viral kinase but are poor substrates for cellular kinases will lead to a higher concentration of the active triphosphate form in infected cells, thereby increasing selectivity. nih.gov

Another design principle involves improving the pharmacokinetic properties of the drug. Prodrug strategies, such as the valganciclovir (the valine ester of ganciclovir), have been successfully employed to enhance oral bioavailability. ijper.org Similar approaches could be applied to novel analogs.

Computational methods, including molecular docking, can be used to predict how different structural modifications will affect the binding of the analog to the active site of the viral DNA polymerase. This allows for the in silico screening of a large number of potential derivatives before committing to their chemical synthesis.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for the Ganciclovir Scaffold

Pharmacophore modeling is a powerful computational tool used in drug design. nih.govdovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.gov

For the ganciclovir scaffold, a ligand-based pharmacophore model could be developed using a set of known active and inactive analogs. mdpi.com This model would identify the key chemical features that are common to the active compounds. This pharmacophore can then be used to virtually screen large chemical libraries to identify novel compounds that possess the desired features and are therefore likely to have antiviral activity. nih.gov

The process typically involves:

Conformational analysis of a set of active molecules to identify their low-energy, bioactive conformations.

Alignment of these molecules to identify common chemical features.

Generation of a pharmacophore hypothesis that encapsulates these features.

Validation of the model using a test set of compounds with known activities.

Deconvolution of the Contribution of Dedihydroxy, N-Acetyl, and Dichloro Moieties to Compound Efficacy and Selectivity

To understand the contribution of each moiety in a complex molecule like "Dedihydroxy N-Acetyl-dichloroganciclovir," a systematic deconvolution approach is necessary. This involves synthesizing and testing a series of compounds where each moiety is present or absent.

The Dichloro Moiety: Halogenation of the purine base can have varied effects. Chlorine atoms can alter the electronic properties of the ring system and introduce new interactions with the target enzyme, potentially increasing binding affinity. The position of the chlorine atoms would be critical.

The N-Acetyl Moiety: The addition of an N-acetyl group could impact the molecule's polarity, solubility, and ability to cross cell membranes. nih.gov It could also introduce steric hindrance that might affect binding to the target enzyme or recognition by kinases.

The Dedihydroxy Moiety: As previously mentioned, the removal of the hydroxyl groups is a drastic modification for a ganciclovir analog. These groups are crucial for the initial phosphorylation step by viral kinases. A "dedihydroxy" analog would likely be inactive unless it acts through a completely different mechanism that does not require phosphorylation.

Table 2: Hypothetical Deconvolution of Moiety Contributions

Compound Dichloro N-Acetyl Dedihydroxy Predicted Activity Rationale
Ganciclovir No No No Active Phosphorylated by viral kinase
Dichloroganciclovir Yes No No Potentially Active Altered electronics may enhance binding
N-Acetyl-ganciclovir No Yes No Potentially Active Modified solubility and cell permeability
Dedihydroxy-ganciclovir No No Yes Inactive Cannot be phosphorylated

Note: This table is for illustrative purposes to demonstrate the deconvolution process.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Ganciclovir Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. arkat-usa.orgresearchgate.net For ganciclovir analogs, a QSAR model could be developed to predict the antiviral potency based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., logP) which affects solubility and membrane permeability.

Topological: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

The development of a QSAR model involves:

Data Set: A series of ganciclovir analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the activity.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model building process.

A validated QSAR model can be a valuable tool for predicting the activity of newly designed ganciclovir analogs before they are synthesized, thus saving time and resources in the drug discovery process. scienceopen.com

Advanced Computational Chemistry and Molecular Modeling of Dedihydroxy N Acetyl Dichloroganciclovir

Virtual Screening and Library Design Based on Dedihydroxy N-Acetyl-dichloroganciclovir PharmacophoresNo data available.

Based on a comprehensive search of available scientific literature, there is no information on a compound named “this compound.” This suggests that the compound may be hypothetical, proprietary, or not yet described in publicly accessible research. As such, it is not possible to generate an article on its bioanalytical methodologies.

To provide some context on how related compounds are analyzed, the following is a general overview of techniques often applied to antiviral nucleoside analogs, such as ganciclovir (B1264) and its derivatives. This information is for illustrative purposes only and does not pertain to "this compound."

Bioanalytical Methodologies for the Quantitative Assessment of Ganciclovir and its Derivatives in Research Systems

Prospective Research Trajectories and Broader Academic Ramifications of Dedihydroxy N Acetyl Dichloroganciclovir Investigations

Identification of Novel Biochemical and Cellular Targets for Ganciclovir (B1264) Analogues beyond Canonical Pathways

The primary mechanism of ganciclovir involves its phosphorylation, preferentially by viral kinases, and subsequent inhibition of viral DNA polymerase. researchgate.netwikipedia.org Future research is poised to explore whether novel ganciclovir analogues can interact with other viral or host cell targets.

Exploration of Non-Canonical Viral Enzymes: Investigations may focus on whether structurally modified ganciclovir analogues can inhibit other viral proteins essential for replication, such as helicases, primases, or terminase complexes. Identifying analogues with dual-enzyme inhibition could present a powerful strategy to combat resistance.

Host Cell Kinase Interactions: While ganciclovir's selectivity is partially due to preferential activation by viral kinases, some phosphorylation occurs via host cell enzymes. researchgate.net Designing analogues that are exclusively recognized by viral kinases remains a key goal. Conversely, researchers could explore if specific modifications might lead to potent inhibition of host cell enzymes that are co-opted by the virus during replication, offering a host-targeted antiviral strategy.

Modulation of Innate Immune Pathways: An emerging area of interest is whether nucleoside analogues can modulate innate immune signaling. Research could investigate if novel ganciclovir derivatives are recognized by cellular sensors of viral nucleic acids, potentially triggering an antiviral immune response in addition to their direct polymerase inhibition.

Exploration of Ganciclovir Analogues as Versatile Chemical Probes for Cell Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. Modified ganciclovir analogues can be designed not as therapeutics, but as instruments for basic research.

Probes for Enzyme Activity: Analogues can be synthesized with "handles" for attaching fluorescent tags or biotin. These tagged probes could be used to visualize the subcellular localization of viral DNA replication or to isolate and identify viral and cellular proteins that bind to the analogue.

Mapping Drug Metabolism: By creating analogues that can be tracked within the cell, researchers can better understand the intricate phosphorylation cascade that activates ganciclovir. researchgate.net This can provide a clearer picture of the roles of specific cellular kinases and help in designing prodrugs with improved activation profiles.

Studying Viral Resistance Mechanisms: Fluorescently labeled ganciclovir analogues could be used in cell-based assays to rapidly assess how mutations in viral kinases or polymerases affect drug recognition and binding, providing valuable insights into the mechanics of drug resistance.

Methodological Innovations in Synthetic and Analytical Chemistry Driven by Ganciclovir Analogue Research

The need for structurally diverse ganciclovir analogues stimulates innovation in chemical synthesis and analysis.

Regioselective Synthesis: A significant challenge in synthesizing ganciclovir derivatives is achieving the desired chemical modification at a specific position on the molecule. The development of novel, one-pot synthesis methods using catalysts like Amberlite IR-120 represents a move towards more efficient, cost-effective, and environmentally friendly production. ias.ac.in

Prodrug Strategies: To improve properties like bioavailability, researchers synthesize prodrugs, which are converted into the active ganciclovir form within the body. nih.govpatsnap.com The design of ester prodrugs, for instance, has been shown to enhance chemical stability and aqueous solubility. nih.gov These efforts drive the development of new protecting groups and enzymatic cleavage strategies in synthetic chemistry.

Advanced Analytical Techniques: Distinguishing between different isomers and quantifying the purity of novel analogues requires sophisticated analytical methods. Research in this area pushes the boundaries of techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to achieve better separation and characterization of complex chemical mixtures. patsnap.com

Integration of Ganciclovir Analogue Studies with Systems Biology and Network Pharmacology Approaches

Modern drug discovery often moves beyond a single-target paradigm to embrace a more holistic, systems-level view.

Network Pharmacology: This approach aims to understand how a drug interacts with the entire network of proteins and pathways within a cell. By mapping the known and predicted interactions of ganciclovir analogues, researchers can anticipate off-target effects or identify opportunities for polypharmacology, where a single drug intentionally hits multiple targets.

Systems Biology of Viral Infection: Integrating data on how novel analogues affect the host cell's transcriptome, proteome, and metabolome can provide a comprehensive picture of their cellular impact. This can reveal unexpected mechanisms of action and biomarkers of drug efficacy or toxicity. For example, understanding how a ganciclovir analogue alters metabolic pathways in an infected cell could uncover new vulnerabilities of the virus.

Future Directions in the Design of Next-Generation Nucleoside Analogues Inspired by Ganciclovir Structural Insights

The structural scaffold of ganciclovir serves as a foundation for designing the next generation of antiviral agents. nih.gov The core principle is to create molecules that mimic natural nucleosides to be recognized by viral enzymes but possess modifications that terminate DNA or RNA replication. wikipedia.orgnih.gov

Carbocyclic and Acyclic Analogues: Ganciclovir itself is an acyclic nucleoside analogue. nih.gov Future designs will continue to explore modifications to the sugar-mimicking portion of the molecule, including carbocyclic versions where a carbon ring replaces the ether oxygen of the acyclic chain. These changes can dramatically alter the molecule's flexibility and how it fits into the active site of a polymerase.

Targeting Viral Specificity: A key goal is to enhance the selectivity of analogues for viral polymerases over human DNA polymerases to reduce toxicity. wikipedia.org This can be achieved through modifications, such as at the 2' or 3' positions of the sugar ring mimic, that are tolerated by the viral enzyme but rejected by host polymerases. nih.gov

Hybrid Compounds and Non-nucleoside Inhibitors: Lessons learned from ganciclovir's interactions with its targets can inform the design of entirely new classes of inhibitors. This includes creating hybrid molecules that combine features of a nucleoside analogue with another pharmacophore to achieve multi-target effects, or designing non-nucleoside inhibitors that bind to different sites on the target enzyme. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dedihydroxy N-Acetyl-dichloroganciclovir, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleoside analog preparation, including acetylation, halogenation, and deprotection. Purity optimization requires:

  • Chromatographic monitoring : Use TLC or HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to track intermediates .
  • Recrystallization : Employ solvents like ethanol or DCM/hexane mixtures to remove impurities.
  • Spectroscopic validation : Confirm structural integrity via 1H^1H-NMR (e.g., δ 2.1 ppm for acetyl groups) and FT-IR (e.g., C=O stretching at 1700–1750 cm1^{-1}) .
    • Data Table :
StepReagentsMonitoring MethodPurity Target
AcetylationAcetic anhydride, DMAPTLC (Rf = 0.5)≥95%
HalogenationCl2_2, DMFHPLC (Retention time: 8.2 min)≥98%

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with ESI+ ionization (e.g., m/z 450 → 332 transition) for sensitivity in serum/plasma .
  • Calibration curves : Prepare spiked samples with internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Validation parameters : Assess linearity (R2^2 > 0.99), LOD (≤1 ng/mL), and inter-day precision (CV < 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For antiviral assays, use consistent viral titers (e.g., MOI = 0.1) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls (e.g., acyclovir for herpesviruses).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like solvent choice (e.g., DMSO vs. PBS) .

Q. What strategies mitigate off-target effects when studying this compound’s mechanism of action?

  • Methodological Answer :

  • Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify non-target proteins affected by the compound .
  • Kinase selectivity assays : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify IC50_{50} ratios for target vs. off-target kinases .
  • CRISPR-Cas9 validation : Knock out putative target genes (e.g., viral thymidine kinase) to confirm compound specificity in rescue experiments .

Methodological Challenges and Solutions

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via UPLC-PDA.
  • Metabolite identification : Use high-resolution MS (e.g., Q-TOF) to characterize hydrolytic products (e.g., dechlorinated derivatives) .
  • Buffer selection : Simulate gastric/intestinal fluids with pepsin (pH 2) or pancreatin (pH 6.8) to assess oral bioavailability .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Administer IV/oral doses (e.g., 10–100 mg/kg) to calculate AUC, Cmax_{max}, and t1/2_{1/2}. Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify pathways affected by chronic exposure (e.g., oxidative stress markers) .
  • Tissue distribution : Use radiolabeled 14C^{14}C-Dedihydroxy N-Acetyl-dichloroganciclovir for whole-body autoradiography in mice .

Cross-Disciplinary Applications

Q. How can computational chemistry enhance understanding of this compound’s interactions with viral enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to herpesvirus DNA polymerase (PDB ID: 2GV9). Validate with MM-GBSA free energy calculations .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD < 2 Å) .
  • QSAR modeling : Corporate substituent effects (e.g., Cl vs. F) to predict activity against mutant viral strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.